molecular formula C4H4F2N2 B6235867 2-(difluoromethyl)-1H-imidazole CAS No. 499214-77-6

2-(difluoromethyl)-1H-imidazole

Cat. No. B6235867
CAS RN: 499214-77-6
M. Wt: 118.1
InChI Key:
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Description

2-(Difluoromethyl)-1H-imidazole (DFMI) is a versatile and important building block in organic synthesis, and is used in the synthesis of many compounds with diverse applications. It is an important organic intermediate for synthesizing pharmaceuticals, agrochemicals, and other materials. DFMI is a versatile building block due to its ability to undergo a variety of reactions, such as cyclization, alkylation, and nucleophilic substitution. As a result, it is used in many areas of chemistry, including medicinal chemistry, agrochemistry, and materials science.

Mechanism of Action

2-(difluoromethyl)-1H-imidazole is a versatile building block due to its ability to undergo a variety of reactions. It can undergo cyclization, alkylation, and nucleophilic substitution. Additionally, it can be used to form covalent bonds with a variety of other molecules, including peptides and peptidomimetics.
Biochemical and Physiological Effects
2-(difluoromethyl)-1H-imidazole has been used in the synthesis of a variety of biologically active molecules, including peptides and peptidomimetics. As such, it is likely that 2-(difluoromethyl)-1H-imidazole can have biochemical and physiological effects on cells. However, due to the lack of research in this area, the exact biochemical and physiological effects of 2-(difluoromethyl)-1H-imidazole are unknown.

Advantages and Limitations for Lab Experiments

2-(difluoromethyl)-1H-imidazole has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. Additionally, it is a versatile building block that can be used for a variety of reactions. However, 2-(difluoromethyl)-1H-imidazole can be toxic and should be handled with care. Additionally, it is not a stable compound and can decompose over time.

Future Directions

In the future, 2-(difluoromethyl)-1H-imidazole could be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, it could be used in the development of materials with new properties. Additionally, more research could be done to better understand the biochemical and physiological effects of 2-(difluoromethyl)-1H-imidazole on cells. Finally, 2-(difluoromethyl)-1H-imidazole could be used in the development of new catalysts and polymers.

Synthesis Methods

2-(difluoromethyl)-1H-imidazole can be synthesized using a variety of methods. One of the most common methods is the reaction of difluoromethylmagnesium chloride with an imidazole. This reaction is typically carried out in anhydrous ether at room temperature. The reaction is usually complete in a few hours, and the product can be isolated by filtration and recrystallization.

Scientific Research Applications

2-(difluoromethyl)-1H-imidazole has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other materials. It has also been used in the synthesis of polymers, catalysts, and other organic compounds. In addition, 2-(difluoromethyl)-1H-imidazole has been used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-1H-imidazole involves the reaction of difluoromethylamine with glyoxal in the presence of a base to form 2-(difluoromethyl)-1,2-dihydro-1H-imidazole-3-carbaldehyde, which is then reduced to the desired product using a reducing agent.", "Starting Materials": [ "Difluoromethylamine", "Glyoxal", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Difluoromethylamine is reacted with glyoxal in the presence of a base, such as sodium hydroxide, to form 2-(difluoromethyl)-1,2-dihydro-1H-imidazole-3-carbaldehyde.", "Step 2: The resulting intermediate is then reduced to the desired product, 2-(difluoromethyl)-1H-imidazole, using a reducing agent, such as sodium borohydride or lithium aluminum hydride.", "Step 3: The product is then purified using standard techniques, such as column chromatography or recrystallization." ] }

CAS RN

499214-77-6

Product Name

2-(difluoromethyl)-1H-imidazole

Molecular Formula

C4H4F2N2

Molecular Weight

118.1

Purity

95

Origin of Product

United States

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